![molecular formula C19H22N6OS B6449925 3-(3-methylthiophen-2-yl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one CAS No. 2640959-60-8](/img/structure/B6449925.png)
3-(3-methylthiophen-2-yl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one
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Description
3-(3-methylthiophen-2-yl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.15758052 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features several distinct structural components:
- A 3-methylthiophene moiety.
- A triazolo-pyridazine segment.
- An octahydropyrrolo structure.
These components contribute to the compound's potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives containing triazolo and pyridazine rings exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 |
Compound 12e | MCF-7 | 1.23 ± 0.18 |
Compound 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the triazolo-pyridazine derivatives may inhibit cell proliferation effectively, potentially through mechanisms involving c-Met kinase inhibition .
The mechanism of action for compounds in this class often involves:
- Inhibition of Kinases : The interaction with c-Met kinase is a notable pathway where these compounds exert their effects. The binding to the ATP-binding site of the kinase plays a crucial role in their anticancer activity .
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest in specific phases .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Study on Triazolo-Pyridazine Derivatives :
-
Evaluation of Pharmacological Profiles :
- A comprehensive pharmacological evaluation demonstrated that modifications in the thiophene and pyridazine moieties could lead to improved biological activities.
- Compounds were assessed for their ability to inhibit tumor growth in vitro and showed promising results .
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-6-7-27-16(13)2-5-19(26)24-10-14-8-23(9-15(14)11-24)18-4-3-17-21-20-12-25(17)22-18/h3-4,6-7,12,14-15H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIIMZDVXUCWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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